molecular formula C18H23N7O2 B2910316 (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1226445-98-2

(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2910316
CAS No.: 1226445-98-2
M. Wt: 369.429
InChI Key: FTHUBQIXVYKHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that features a combination of morpholinopyrimidine, piperazine, and pyrazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

The compound (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the piperazine and morpholinopyrimidine moieties.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

The compound (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes involved in the inflammatory response. Molecular docking studies have shown that it has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), forming hydrophobic interactions with these enzymes. This inhibition reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins, thereby mitigating the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: (V4)

    2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: (V8)

Uniqueness

Compared to similar compounds, (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone exhibits unique structural features that enhance its binding affinity to iNOS and COX-2. This results in more effective inhibition of these enzymes, making it a promising candidate for anti-inflammatory therapy .

Properties

IUPAC Name

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-14-12-16(23-8-10-27-11-9-23)22-18(21-14)25-6-4-24(5-7-25)17(26)15-13-19-2-3-20-15/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHUBQIXVYKHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.